1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with the molecular formula C20H23ClO3 It is a complex molecule featuring a benzene ring substituted with various functional groups, including a chlorophenoxy group, a butoxy group, a methoxy group, and a prop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the chlorination of phenol to produce 2-chlorophenol. This intermediate is then reacted with butyl bromide in the presence of a base to form 2-chlorophenoxybutane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-chlorophenoxy)butoxy]-2-methoxybenzene
- 1-[4-(2-chlorophenoxy)butoxy]-4-[(E)-prop-1-enyl]benzene
- 1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(Z)-prop-1-enyl]benzene
Uniqueness
1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHGLINISRVMCM-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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